molecular formula C19H24O B14133512 2-Isopropyl-4'-t-butyldiphenyl ether

2-Isopropyl-4'-t-butyldiphenyl ether

Cat. No.: B14133512
M. Wt: 268.4 g/mol
InChI Key: SIJQSLFZFXAFHF-UHFFFAOYSA-N
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Description

2-Isopropyl-4’-t-butyldiphenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features an isopropyl group and a t-butyl group attached to a diphenyl ether backbone. Ethers are commonly used in various industrial applications due to their stability and relatively low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 2-Isopropyl-4’-t-butyldiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Another method involves the acid-catalyzed dehydration of alcohols. This method is more suitable for symmetrical ethers and involves heating the alcohol in the presence of a strong acid like sulfuric acid (H_2SO_4) .

Industrial Production Methods

Industrial production of ethers often employs the Williamson ether synthesis due to its versatility and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. In some cases, phase transfer catalysts or microwave-assisted synthesis may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4’-t-butyldiphenyl ether can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.

    Acidic Cleavage: Strong acids such as HBr and HI are used to cleave the ether bond.

    Substitution: Acidic conditions with reagents like H_2SO_4 or HCl can facilitate substitution reactions.

Major Products Formed

    Oxidation: Peroxides and hydroperoxides.

    Acidic Cleavage: Alcohols and alkyl halides.

    Substitution: Depending on the substituents, various substituted ethers or alcohols can be formed.

Scientific Research Applications

2-Isopropyl-4’-t-butyldiphenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4’-t-butyldiphenyl ether involves its interaction with various molecular targets. As an ether, it can act as a solvent, facilitating the dissolution and interaction of other molecules. Its lipophilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. The specific pathways and molecular targets depend on the context of its use, such as in drug delivery or as a reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4’-t-butyldiphenyl ether is unique due to the presence of both isopropyl and t-butyl groups, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications requiring specific steric and electronic properties.

Properties

Molecular Formula

C19H24O

Molecular Weight

268.4 g/mol

IUPAC Name

1-tert-butyl-4-(2-propan-2-ylphenoxy)benzene

InChI

InChI=1S/C19H24O/c1-14(2)17-8-6-7-9-18(17)20-16-12-10-15(11-13-16)19(3,4)5/h6-14H,1-5H3

InChI Key

SIJQSLFZFXAFHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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